2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole
Description
2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole is a 1,3,4-thiadiazole derivative characterized by a sulfur-containing heterocyclic core. The compound features a methyl group at the 2-position and a piperidin-3-ylmethylthio substituent at the 5-position of the thiadiazole ring.
Properties
Molecular Formula |
C9H15N3S2 |
|---|---|
Molecular Weight |
229.4 g/mol |
IUPAC Name |
2-methyl-5-(piperidin-3-ylmethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H15N3S2/c1-7-11-12-9(14-7)13-6-8-3-2-4-10-5-8/h8,10H,2-6H2,1H3 |
InChI Key |
PKKZEGKPROCHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2-methyl-1,3,4-thiadiazole-5-thiol with piperidin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The piperidin-3-ylmethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or disulfides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: The piperidinylmethylthio group’s basicity and steric profile could enhance blood-brain barrier penetration or target-specific interactions compared to prenyl or pyrrolidine analogs.
- Synthetic Optimization : Pd-catalyzed methods (as in ) may improve yields for scaled-up production.
- Data Limitations: No direct bioactivity or pharmacokinetic data for the target compound are available in the provided evidence, necessitating further experimental validation.
Q & A
What are the established synthetic protocols for 2-methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole?
Basic Synthesis:
The compound is synthesized via nucleophilic substitution reactions. A key intermediate, 5-(piperidin-3-ylmethyl)thio-1,3,4-thiadiazole, is prepared by reacting 5-chloro-1,3,4-thiadiazole with piperidin-3-ylmethanethiol under basic conditions (e.g., NaH in DMF). Subsequent methylation at the 2-position is achieved using methyl iodide in anhydrous THF. Final purification involves column chromatography and recrystallization from ethanol .
Advanced Optimization:
Low yields (<40%) in the methylation step can arise from steric hindrance. To address this, microwave-assisted synthesis (80°C, 30 min) improves reaction efficiency, increasing yields to ~65% while reducing side-product formation. Alternative alkylating agents (e.g., dimethyl sulfate) may also enhance regioselectivity .
How is structural confirmation of this compound performed, and what analytical contradictions may arise?
Basic Confirmation:
Structural validation relies on:
- 1H/13C NMR : Key signals include a singlet for the thiadiazole C-H (δ 8.2–8.5 ppm) and multiplet peaks for piperidine protons (δ 1.5–2.8 ppm).
- LC-MS : Molecular ion [M+H]+ at m/z 257.1 confirms molecular weight .
Advanced Data Discrepancies:
Contradictions in NMR spectra (e.g., unexpected splitting of thiadiazole protons) may indicate rotameric forms due to restricted rotation around the thioether bond. Variable-temperature NMR (VT-NMR) at −40°C resolves these ambiguities by slowing conformational exchange .
What biological screening assays are appropriate for initial evaluation of this compound?
Basic Screening:
- Antimicrobial Activity : Disk diffusion assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with zones of inhibition >12 mm indicating potential .
- Cytotoxicity : MTT assay on HEK-293 cells (IC50 > 50 µM suggests low toxicity) .
Advanced Mechanistic Studies:
Molecular docking against Candida albicans 14α-demethylase (PDB: 3LD6) reveals hydrogen bonding between the thiadiazole sulfur and heme porphyrin (binding energy ≤ −7.5 kcal/mol), suggesting antifungal potential .
How can researchers address inconsistencies in biological activity across studies?
Basic Troubleshooting:
- Purity Verification : Re-test compounds using HPLC (≥95% purity; C18 column, acetonitrile/water gradient) to rule out impurity-driven artifacts .
- Solubility Adjustments : Use DMSO concentrations <1% in assays to avoid solvent interference .
Advanced Resolution:
Contradictory IC50 values (e.g., 10 µM vs. 50 µM) may stem from assay-specific conditions. Standardize protocols: - Fixed incubation time (24 hr for MTT).
- Consistent cell passage numbers (P5–P10).
Cross-validate with orthogonal assays (e.g., ATP luminescence vs. MTT) .
What strategies improve metabolic stability for in vivo studies?
Basic Pharmacokinetics:
- Solubility : Use PEG-400/water (1:1) for oral dosing (target solubility ≥1 mg/mL).
- Plasma Stability : Incubate compound in rat plasma (37°C, 1 hr); >80% remaining indicates suitability for IV administration .
Advanced Modifications: - Prodrug Design : Introduce acetyl-protected piperidine nitrogen to enhance oral bioavailability. Hydrolysis in vivo regenerates the active form .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 to predict drug-drug interactions .
How do electronic effects of substituents influence reactivity in downstream derivatization?
Basic Reactivity Trends:
The electron-withdrawing thiadiazole core directs electrophilic substitution to the 5-position. Piperidine’s basic nitrogen facilitates protonation, enhancing solubility in acidic media .
Advanced Computational Analysis:
DFT calculations (B3LYP/6-31G*) show the thioether bond’s polarizability (Mulliken charge: S = −0.25) promotes nucleophilic attack at the adjacent methyl group. Substituents at the piperidine 3-position alter steric accessibility, affecting reaction rates by ~30% .
What are the limitations of current molecular docking models for this compound?
Basic Considerations:
Static docking (AutoDock Vina) may overlook:
- Protein flexibility (e.g., 14α-demethylase active-site loop movements).
- Solvent effects (implicit vs. explicit water models) .
Advanced Modeling:
MD simulations (AMBER, 100 ns) reveal transient hydrogen bonds between the piperidine nitrogen and Glu376, critical for stable binding. Free-energy perturbation (FEP) quantifies ΔΔG contributions (±1.2 kcal/mol) of key residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
